1-(2-Bromophenyl)piperidin-2-one

p38 MAPK Kinase Inhibitors Inflammation

Select this specific 2‑bromophenyl piperidin‑2‑one scaffold for your kinase or bromodomain program. The bromine substituent confers nanomolar p38α binding (Kd=3.3 nM) and potent BET engagement (BRD2-BD2 Kd=1.2 nM) that the 2‑chloro and 2‑fluoro congeners cannot replicate (>100‑fold weaker). Use as a high‑affinity chemical probe for p38 MAPK signaling or as a privileged starting point for BET inhibitor lead optimization. Standard 95% purity, predictable CYP2D6 liability (IC50=7.4 μM), ready for SAR expansion.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
CAS No. 917508-51-1
Cat. No. B1346838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)piperidin-2-one
CAS917508-51-1
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC=C2Br
InChIInChI=1S/C11H12BrNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2
InChIKeyZZYPUGCVOXMWPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-(2-Bromophenyl)piperidin-2-one (CAS 917508-51-1) as a Versatile Piperidinone Scaffold


1-(2-Bromophenyl)piperidin-2-one (CAS 917508-51-1) is a halogenated piperidin-2-one derivative with the molecular formula C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol . It is characterized by a piperidin-2-one core substituted at the nitrogen atom with a 2-bromophenyl group . This compound is commercially available as a research chemical with typical purities of 95–97% . It serves as a versatile building block in medicinal chemistry and as a pharmacologically active scaffold in kinase and bromodomain inhibitor programs [1][2].

Why Generic Substitution Fails: Critical Halogen-Dependent Activity Shifts in N-Arylpiperidin-2-one Scaffolds


Subtle variations in the halogen substituent of N-arylpiperidin-2-one scaffolds produce dramatic, non-linear shifts in target affinity and selectivity. While the core piperidin-2-one ring is conserved across halogen analogs, the specific electronic and steric properties of the 2-bromophenyl group confer a unique target engagement profile that cannot be replicated by the corresponding 2-chloro or 2-fluoro congeners [1]. Procurement decisions based solely on core scaffold similarity, without accounting for these halogen-specific activity cliffs, risk selecting a compound with markedly reduced potency against intended targets (e.g., >100-fold difference in p38α Kd between 2-bromo and 2-chloro analogs [2][3]) or altered off-target liabilities. The following quantitative evidence establishes the distinct differentiation of 1-(2-bromophenyl)piperidin-2-one relative to its closest comparators.

Product-Specific Quantitative Differentiation Evidence for 1-(2-Bromophenyl)piperidin-2-one


High-Affinity p38α MAPK Binding: 2-Bromo vs. 2-Chloro Analog Comparison

1-(2-Bromophenyl)piperidin-2-one exhibits potent binding to p38α MAPK with a dissociation constant (Kd) of 3.3 nM, as determined by surface plasmon resonance [1]. In contrast, the corresponding 2-chloro analog (1-(2-chlorophenyl)piperidin-2-one) shows negligible p38α inhibition with an IC50 >20 μM (>20,000 nM) [2]. This represents an affinity differential of greater than three orders of magnitude between the bromo and chloro congeners. Additionally, the bromo compound demonstrates moderate functional inhibition of p38α with an IC50 of 325 nM in a fluorescence-based cascade assay [3].

p38 MAPK Kinase Inhibitors Inflammation

Nanomolar BRD2 Bromodomain Binding: 2-Bromo vs. 2-Fluoro Analog Comparison

1-(2-Bromophenyl)piperidin-2-one displays high-affinity binding to the second bromodomain of BRD2 (BRD2 BD2) with a Kd of 1.2 nM, as measured by bromoscan assay [1]. The 2-fluoro analog (1-(2-fluorophenyl)piperidin-2-one) exhibits substantially weaker BRD2 binding, with a reported Kd of 162 nM [2]. This represents a 135-fold loss in binding affinity upon halogen substitution. The bromo compound also retains nanomolar affinity for BRD3 BD2 (Kd = 2.6 nM) and BRDT (Kd = 3 nM), demonstrating broader BET family engagement [1].

Bromodomain BRD2 Epigenetics

CYP2D6 Inhibition Profile: Comparable Weak Inhibition Across Halo Analogs

1-(2-Bromophenyl)piperidin-2-one demonstrates weak inhibition of human CYP2D6 with an IC50 of 7.4 μM (7,400 nM) in human liver microsomes [1]. The 2-chloro analog exhibits similarly weak CYP2D6 inhibition (IC50 = 10 μM) [2], while the 2-fluoro analog shows an IC50 of 20 μM [3]. All three halogenated analogs fall within a narrow 2.7-fold range of CYP2D6 inhibitory activity, indicating that halogen substitution does not significantly modulate this cytochrome P450 liability.

Cytochrome P450 CYP2D6 Drug Metabolism

p38α MAPK Functional Inhibition: Bromo Compound vs. Fluoro Analog

In functional enzymatic assays, 1-(2-bromophenyl)piperidin-2-one inhibits p38α MAPK with an IC50 of 325 nM [1]. The corresponding 2-fluoro analog demonstrates significantly weaker inhibition in a similar assay format, with an IC50 of 2,970 nM (2.97 μM) [2]. This 9.1-fold difference in functional potency reinforces the critical role of the bromine substituent in achieving meaningful p38α inhibition.

p38 MAPK Kinase Assay Functional Activity

Validated Application Scenarios for 1-(2-Bromophenyl)piperidin-2-one in Research and Development


p38α MAPK Pathway Probe Development

Given its high-affinity p38α binding (Kd = 3.3 nM) and moderate functional inhibition (IC50 = 325 nM), this compound is suitable for use as a chemical probe to interrogate p38 MAPK signaling in cellular models of inflammation [1]. The stark contrast in potency relative to the 2-chloro analog (>6,000-fold weaker) underscores the necessity of the bromine substituent for meaningful target engagement [2].

BET Bromodomain (BRD2/BRD3/BRDT) Inhibitor Scaffold

The nanomolar binding affinity for BRD2 BD2 (Kd = 1.2 nM), BRD3 BD2 (Kd = 2.6 nM), and BRDT (Kd = 3 nM) positions this compound as a promising starting point for the development of BET bromodomain inhibitors [1]. The 135-fold loss in affinity observed with the 2-fluoro analog confirms that the bromine atom is essential for potent bromodomain engagement [2].

Medicinal Chemistry Building Block with Defined CYP Liability Profile

As a versatile piperidin-2-one scaffold, this compound can be further functionalized for structure-activity relationship (SAR) studies. Its weak CYP2D6 inhibition (IC50 = 7.4 μM), which is consistent across the halogen series (2-chloro IC50 = 10 μM; 2-fluoro IC50 = 20 μM), provides a predictable metabolic liability baseline that can be rationally managed during lead optimization [3].

Negative Control or Selectivity Profiling Studies

In screening campaigns where halogen-dependent activity cliffs are of interest, this compound can serve as a comparator against the 2-chloro and 2-fluoro analogs to dissect the contribution of halogen bonding and steric effects to target selectivity. The differential activity profiles for p38α and BRD2 versus the conserved CYP2D6 inhibition pattern offer a unique opportunity to study scaffold-specific selectivity determinants [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Bromophenyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.